Allylmalonic acid
Description
Contextualization within Malonic Acid Derivatives Research
Malonic acid and its derivatives are fundamental building blocks in organic synthesis, primarily due to the reactivity of the central methylene (B1212753) (-CH2-) group flanked by two carboxyl groups. patsnap.comresearchgate.net This structural arrangement makes the methylene protons acidic, facilitating the formation of a stable enolate ion. This enolate is a potent nucleophile that can participate in carbon-carbon bond-forming reactions, most notably the malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids. masterorganicchemistry.comchemistrylearner.comlibretexts.org
The broad utility of malonic acid derivatives extends to the synthesis of a wide array of compounds, including pharmaceuticals like barbiturates, agrochemicals, and valuable flavor and fragrance compounds. wikipedia.orggoogle.comwikipedia.org Researchers continuously explore new derivatives to introduce novel functionalities and reaction pathways. nih.govresearchgate.net
Allylmalonic acid is a prime example of such a derivative. It belongs to the class of substituted malonic acids where one of the acidic protons on the central carbon is replaced by an allyl group (CH₂=CHCH₂-). This substitution retains the essential dicarboxylic acid functionality while introducing a reactive alkene moiety. The presence of both the malonic acid core and the terminal double bond allows for sequential or tandem reactions, positioning this compound as a multifunctional intermediate in complex molecule synthesis.
Significance in Organic Synthesis and Chemical Transformations
The significance of this compound in organic synthesis stems from its dual reactivity. Like other malonic acids, it can undergo decarboxylation (loss of CO₂) upon heating, a reaction that is a key step in the classic malonic ester synthesis. masterorganicchemistry.comchemistrylearner.com However, the integrated allyl group provides a site for a host of other chemical transformations unique to alkenes.
Detailed research findings have highlighted its role as a specialized building block. For instance, the ester form, allylmalonate, has been identified as a crucial activator subunit for initiating relay ring-closing metathesis (RCM) reactions. RCM is a powerful catalytic method for constructing cyclic molecules, which are common motifs in natural products and pharmaceuticals. The specific placement of the allyl group in this derivative facilitates complex cyclization strategies that might otherwise be challenging.
Furthermore, the double bond in this compound can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization. The carboxylic acid groups can be converted into esters, amides, or acid chlorides, providing additional handles for building molecular complexity. wikipedia.org This versatility makes this compound and its esters attractive starting materials for synthesizing complex target molecules that require both a carboxylic acid (or related functional group) and a functionalized propyl side-chain.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZVKPXKLLLOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180485 | |
| Record name | Allylmalonic acid | |
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Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2583-25-7 | |
| Record name | 2-(2-Propen-1-yl)propanedioic acid | |
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| Record name | Allylmalonic acid | |
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| Record name | Allylmalonic acid | |
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| Record name | Allylmalonic acid | |
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| Record name | Allylmalonic acid | |
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| Record name | ALLYLMALONIC ACID | |
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Synthetic Methodologies for Allylmalonic Acid and Its Esters
Established Synthetic Routes to Allylmalonic Acid
This compound can be directly synthesized or obtained through the hydrolysis of its ester precursors.
Alkylation of Malonic Acid Derivatives with Allyl Halides
A common approach to synthesizing this compound involves the alkylation of malonic acid itself with allyl halides. This reaction typically requires a base to deprotonate the malonic acid, facilitating the nucleophilic attack on the allyl halide. However, the direct alkylation of malonic acid can be less efficient and selective compared to using its ester derivatives.
Saponification of Diethyl Allylmalonate and Related Esters
A more prevalent method for obtaining this compound is through the saponification (hydrolysis) of diethyl allylmalonate or other similar this compound esters guidechem.comcdnsciencepub.com. This process involves treating the ester with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in an aqueous or alcoholic solution, followed by acidification. The ester groups are cleaved, yielding the dicarboxylic acid. For instance, saponification of diethyl allylmalonate using sodium hydroxide, followed by acidification, yields this compound with reported yields of approximately 82% cdnsciencepub.com.
Table 2.1.2: Saponification of Diethyl Allylmalonate
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Diethyl allylmalonate | NaOH (aq.), then acidification | This compound | 82% | cdnsciencepub.com |
| Diethyl allylmalonate | Base (e.g., t-BuNH₂/MeOH/H₂O with or without LiBr) | This compound | High | amelica.org |
Synthesis of this compound Esters
The synthesis of this compound esters, particularly diethyl and dimethyl allylmalonate, is a key step in many synthetic pathways.
Preparation of Diethyl Allylmalonate
Diethyl allylmalonate is typically prepared via the malonic ester synthesis, which involves the alkylation of diethyl malonate with an allyl halide, most commonly allyl bromide or allyl chloride guidechem.comcdnsciencepub.comchemicalbook.comrsc.orglibretexts.orgsigmaaldrich.com. The reaction proceeds by deprotonating diethyl malonate with a base, such as sodium ethoxide or potassium carbonate, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with the allyl halide organicchemistrytutor.comorganicchemistrytutor.commasterorganicchemistry.compressbooks.pub.
A common procedure involves reacting diethyl malonate with allyl bromide in the presence of anhydrous potassium carbonate in acetonitrile (B52724) at 80°C for 24 hours, yielding diethyl allylmalonate in high yields (e.g., 98.8% in one report) guidechem.comchemicalbook.com. Alternatively, sodium metal in anhydrous ethanol (B145695) can be used as the base, followed by reflux with allyl bromide for 14 hours guidechem.com.
Table 2.2.1: Preparation of Diethyl Allylmalonate
| Starting Materials | Base/Solvent | Allyl Halide | Reaction Conditions | Yield | Reference |
| Diethyl malonate | Na/Ethanol | Allyl bromide | Reflux for 14 hours | 98.8% | guidechem.com |
| Diethyl malonate | K₂CO₃/Acetonitrile | Allyl bromide | Stir at room temp for 10 min, then heat to 80°C for 24 h | 24 g (from 20g DEM) | chemicalbook.com |
| Diethyl malonate | NaH/THF | Allyl bromide | Stir at 0°C for 1h, then stir at room temp for 36 h | 52% | rsc.org |
| Diethyl malonate | NaOEt/Ethanol | Allyl bromide | Reflux | ~91% | cdnsciencepub.com |
Synthesis of Dimethyl Allylmalonate
While less frequently detailed than its diethyl counterpart, dimethyl allylmalonate can be synthesized using analogous methods, starting from dimethyl malonate and an allyl halide. The reaction would follow the general malonic ester synthesis pathway, involving deprotonation of dimethyl malonate with a suitable base, followed by SN2 alkylation with an allyl halide. Specific experimental details for dimethyl allylmalonate are less prominent in the provided search results compared to diethyl allylmalonate.
Preparation of Activated Allylmalonyl Intermediates
Activated allylmalonyl intermediates are crucial for further synthetic transformations where higher reactivity is required. Allylmalonyl dichloride is a notable example.
Allylmalonyl dichloride can be prepared by treating this compound with activating agents such as oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) nih.gov. For instance, reacting this compound with oxalyl chloride in dichloromethane (B109758) yields allylmalonyl dichloride as a dark oil nih.gov. This activated intermediate is then suitable for reactions such as the formation of thioesters.
Table 2.3: Preparation of Activated Allylmalonyl Intermediates
| Starting Material | Reagent(s) | Solvent/Conditions | Product | Reference |
| This compound | Oxalyl chloride, catalytic DMF | Dichloromethane, cooled in ice bath, then stirred overnight at room temperature | Allylmalonyl dichloride | nih.gov |
| This compound | Thionyl chloride (SOCl₂) | Mentioned as a method for activating malonic acids for ester/amide formation | Allylmalonyl chloride | molaid.com |
| This compound | Acetic anhydride (B1165640) or acetyl chloride | Condensation with N-aryl-substituted thioureas | 5-allyl-substituted 2-thiopyrimidinediones | nuph.edu.ua |
Compound List:
this compound
Diethyl allylmalonate
Dimethyl allylmalonate
Allyl halide (e.g., allyl bromide, allyl chloride)
Malonic acid
Diethyl malonate
Dimethyl malonate
Allylmalonyl dichloride
Allylmalonyl-SNAC
Propargylmalonyl-SNAC
Allyl acetate (B1210297)
Allyl cyanide
5-allyl-substituted 2-thiopyrimidinediones
Chemical Reactivity and Reaction Mechanisms Involving Allylmalonic Acid
Participation in Oscillating Chemical Reactions
The Belousov-Zhabotinsky (BZ) reaction is a well-known example of a nonlinear chemical oscillator, where the concentrations of intermediate species change periodically. scholarpedia.org These reactions are a classical model for non-equilibrium thermodynamics and demonstrate how complex behavior can arise from a set of chemical reactions. The core of the BZ reaction involves the metal-ion-catalyzed oxidation of an organic substrate, typically one that is easily brominated and oxidized, by a bromate (B103136) salt in an acidic solution. scholarpedia.orgdldcollege.co.uk
In these systems, a metal catalyst, such as cerium or manganese, oscillates between its oxidized and reduced states, leading to visible color changes in the solution, especially when a redox indicator like ferroin is used. dldcollege.co.ukrose-hulman.edu Allylmalonic acid serves as the organic substrate that is consumed during the reaction, with its allyl group and dicarboxylic acid structure influencing the kinetics and oscillatory behavior of the system.
The mechanism of the BZ reaction is broadly understood to proceed through two competing key processes, often termed Process A and Process B, which are both autocatalytic. The interplay between these processes, governed by the concentration of bromide ions (Br⁻), leads to the oscillations.
Process A (Non-radical): When the bromide ion concentration is high, it inhibits the autocatalytic production of bromous acid (HBrO₂). Bromide is consumed in a series of steps that ultimately generate brominated organic species. colostate.edu
Process B (Radical Process): When the bromide ion concentration falls below a critical value, an autocatalytic, radical-driven process dominates. colostate.edu This process rapidly produces HBrO₂, which in turn oxidizes the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺). scholarpedia.org
The bromination of the organic substrate, such as this compound, is a crucial part of the negative feedback loop. The reaction occurs via the enol form of the acid. colostate.edu The oxidized metal catalyst (Ce⁴⁺) then reacts with both the native this compound and its brominated derivatives. This reaction regenerates the reduced form of the catalyst (Ce³⁺) and, critically, produces bromide ions. scholarpedia.org The release of Br⁻ replenishes its concentration in the solution, which then inhibits Process B and allows Process A to dominate again, thus completing the cycle.
The formation of organic free radicals is essential to the mechanism. These radicals are generated during the oxidation of the organic substrate by the metal catalyst and react with other species in the system, contributing to the complex feedback loops that sustain the oscillations. colostate.eduwikipedia.org
| Process Component | Role in the Oscillating Cycle | Key Species Involved |
|---|---|---|
| Inhibitor | Inhibits the autocatalytic production of HBrO₂, halting the radical process. | Bromide ion (Br⁻) |
| Autocatalyst | Rapidly produces itself when Br⁻ concentration is low, driving the oxidation of the metal catalyst. | Bromous acid (HBrO₂) |
| Organic Substrate | Undergoes bromination and oxidation, leading to the regeneration of the inhibitor (Br⁻). | This compound, Bromothis compound |
| Metal Catalyst | Oscillates between reduced and oxidized states, driving the reaction cycles. | Ce³⁺/Ce⁴⁺ or Mn²⁺/Mn³⁺ |
Addition Reactions
Editor's Note: The specified subsection on Michael Additions of Diethyl Allylmalonate has been omitted as no specific research findings detailing this reaction could be sourced.
Cyclization and Ring-Forming Reactions
The presence of both a nucleophilic center (the enolizable malonate portion) and an electrophilic site (the allyl double bond) within the same molecule allows derivatives of this compound to undergo intramolecular cyclization reactions, which are powerful methods for constructing cyclic compounds.
Iodocarbocyclization is a reaction where an iodine cation (I⁺), typically from a source like molecular iodine (I₂), induces the cyclization of an unsaturated substrate. In the case of allylmalonate derivatives, this reaction can be used to form functionalized cyclopentane rings. Research into the iodocarbocyclization of similar substrates, such as 4-pentenylmalonate derivatives with oxygen-containing substituents on the alkenyl chain, demonstrates the principles of this transformation. nih.gov
The reaction proceeds via the formation of a cyclic iodonium ion intermediate upon the addition of I⁺ to the double bond of the allyl group. The enolate of the malonate ester, acting as an internal carbon nucleophile, then attacks the iodonium ion in an intramolecular fashion. This nucleophilic attack results in the formation of a new carbon-carbon bond, closing the ring and yielding a cyclopentane derivative functionalized with an iodomethyl group. The stereochemical outcome of the reaction can be highly selective, often influenced by substituents on the starting material. nih.gov
| Parameter | Description | Example Reagents/Conditions |
|---|---|---|
| Substrate | An allylmalonate ester derivative. | Dimethyl 2-allylmalonate or similar structures. nih.gov |
| Iodine Source | Provides the electrophilic iodine (I⁺) to initiate the reaction. | Iodine (I₂) |
| Base (optional) | Used to facilitate the formation of the malonate enolate. | Sodium bicarbonate (NaHCO₃) |
| Solvent | An appropriate solvent to dissolve reactants. | Acetonitrile (B52724) (CH₃CN), Dichloromethane (B109758) (CH₂Cl₂) |
| Product | A functionalized cyclopentane ring. | Dimethyl-3-(iodomethyl)cyclopentane-1,1-dicarboxylate |
Spiro-annulated Pyrimidine Synthesis
The synthesis of spiro-annulated pyrimidines often proceeds through multi-component reactions, which are efficient strategies for constructing complex molecular architectures. While direct literature detailing the use of this compound in the synthesis of spiro-annulated pyrimidines is not prevalent, the reactivity of malonic acid derivatives suggests a plausible mechanistic pathway. In these reactions, malonic acid and its derivatives typically act as active methylene (B1212753) compounds, providing a carbon nucleophile for addition reactions.
A general approach to synthesizing spiro pyrimidine derivatives involves the condensation of an aldehyde, an amine, and an active methylene compound like barbituric acid. jsynthchem.comjsynthchem.com These reactions can be promoted by a catalyst and may be carried out under solvent-free conditions, for instance, using ball-milling. jsynthchem.comjsynthchem.com
Based on analogous reactions, a postulated mechanism for the involvement of a malonic acid derivative in the formation of a spiro-annulated heterocycle is depicted in the scientific literature. researchgate.net In a hypothetical scenario involving this compound, the reaction would likely be initiated by the deprotonation of the acidic methylene proton of this compound, forming a stabilized enolate. This enolate would then act as a nucleophile, attacking an electrophilic center, which could be an imine formed in situ from the reaction of an aldehyde and an amine. Subsequent intramolecular cyclization and dehydration steps would lead to the formation of the spiro-annulated pyrimidine ring system. The presence of the allyl group would result in a spiro-pyrimidine with an allyl substituent at the spiro center, introducing a site for potential further functionalization.
Decarboxylation Pathways (Implicit in malonic acid chemistry)
The decarboxylation of malonic acid and its substituted derivatives is a well-established thermal reaction that results in the loss of a molecule of carbon dioxide to yield a monocarboxylic acid. jove.com This reaction is a key step in the malonic ester synthesis, where a substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid and then heated to afford a substituted acetic acid. wikipedia.org
The mechanism for the decarboxylation of β-dicarboxylic acids like this compound proceeds through a cyclic, six-membered transition state. jove.comstackexchange.comyoutube.com This process involves an internal electronic redistribution where the carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group. jove.com This concerted mechanism leads to the cleavage of a carbon-carbon bond, releasing carbon dioxide and forming an enol intermediate. jove.com The enol then rapidly tautomerizes to the more stable carboxylic acid product. jove.com
Table 1: Mechanistic Steps in the Decarboxylation of this compound
| Step | Description |
| 1. Cyclic Transition State Formation | The this compound molecule adopts a conformation that allows for the formation of a six-membered ring involving one of the carboxyl groups and the proton of the other. |
| 2. Concerted Electron Movement | A concerted flow of electrons occurs within the cyclic transition state, leading to the breaking of the C-C bond and the formation of a C=C double bond in the enol intermediate and a molecule of carbon dioxide. |
| 3. Enol Intermediate Formation | The immediate product of the decarboxylation is an enol of a carboxylic acid. |
| 4. Tautomerization | The enol intermediate quickly rearranges to the more stable keto form, which in this case is the final monocarboxylic acid product, 4-pentenoic acid. |
It is important to note that the presence of substituents on the α-carbon of malonic acid can influence the rate of decarboxylation. rsc.orgrsc.org In some cases, dialkyl substituted malonic acids have been shown to undergo double decarboxylation under specific photoredox catalytic conditions. nih.gov
Polymerization Reactions
The presence of both carboxylic acid groups and an allyl group in this compound provides multiple avenues for its participation in polymerization reactions. While the direct polymerization of this compound is not extensively documented, the reactivity of its functional groups in the context of metal complexes offers insights into its potential polymerization behavior.
The allyl group is a versatile ligand in organometallic chemistry, capable of binding to metal centers in different modes, most commonly in an η¹ or η³ fashion. wikipedia.org Transition metal allyl complexes are known to be intermediates in various catalytic processes, including polymerization. The polymerization of monomers can be initiated by metal complexes, and the structure of the resulting polymer can be influenced by the nature of the ligands attached to the metal center. nih.govnih.govsemanticscholar.org
In the context of this compound, the carboxylic acid groups can coordinate to a metal center, forming a metal carboxylate complex. This coordination could potentially bring the allyl groups of multiple allylmalonate ligands into proximity, facilitating polymerization of the allyl fragments. The stability and reactivity of such metal complexes would be dependent on the nature of the metal and the coordination environment. vanderbilt.edu For instance, the synthesis of polymer-metal complexes using dicarboxylic acids like poly(maleic acid) has been reported, where the carboxylate groups coordinate to metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). cmu.edu
The polymerization of cyclic esters, another important class of polymerization reactions, is often catalyzed by metal complexes. nih.govsemanticscholar.org While not directly involving the polymerization of an allyl group, this field of research demonstrates the crucial role of metal-ligand interactions in controlling polymerization processes. The synthesis of biodegradable polymers through ring-opening polymerization (ROP) often utilizes metal alkoxide initiators. nih.gov It is conceivable that a metal complex of this compound could act as a catalyst or initiator in such reactions, with the allyl group potentially being incorporated into the polymer backbone or serving as a pendant functional group for further modification.
Transition metal allyl complexes can be synthesized through various methods, including the oxidative addition of allylic halides to low-valent metal complexes. wikipedia.org The bonding in these complexes involves the interaction of the allyl group's π-orbitals with the d-orbitals of the metal. lkouniv.ac.in The reactivity of the coordinated allyl group can be significantly different from that of the free allyl group, potentially enabling controlled polymerization pathways.
Allylmalonic Acid As a Key Building Block in Organic Synthesis
Precursor for Carbocyclic Systems
The carbon framework of allylmalonic acid provides a foundation for the synthesis of various carbocyclic structures. The reactivity of its allyl group is particularly useful for constructing strained ring systems, such as cyclopropanes.
The alkene moiety within this compound's structure is a suitable substrate for cyclopropanation reactions. A well-established method for this transformation is the Simmons-Smith reaction, which involves an organozinc carbenoid. wikipedia.orgtcichemicals.com This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.
In the case of diethyl allylmalonate, the reaction with a carbenoid species, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn), results in the addition of a methylene (B1212753) group across the double bond of the allyl group. This process yields diethyl (cyclopropylmethyl)malonate, converting the linear allyl side chain into a three-membered carbocyclic ring. The reaction proceeds via a concerted mechanism where the methylene group is delivered to both carbons of the double bond simultaneously. wikipedia.org
Table 1: Simmons-Smith Cyclopropanation of Diethyl Allylmalonate
| Reactant | Reagents | Product |
|---|
Intermediate in Amino Acid Synthesis
This compound derivatives are crucial intermediates in the preparation of modified amino acids that are not found in proteins. These non-natural amino acids are of significant interest in medicinal chemistry and pharmacology.
A notable application of diethyl allylmalonate is in the synthesis of DL-γ-hydroxy-ornithine. A convenient synthetic route transforms diethyl allylmalonate into the target amino acid through a series of well-defined steps.
The synthesis begins with the treatment of diethyl allylmalonate with sulphuryl chloride (SO₂Cl₂), followed by hydrolysis and distillation, to produce 2,5-dichloro-4-valerolactone in high yield. This dichlorinated lactone is a key intermediate. It is then condensed with two equivalents of potassium phthalimide in dimethylformamide. The final step involves the acid hydrolysis of the resulting 2,5-diphthalimido-4-valerolactone, which quantitatively yields DL-γ-hydroxy-ornithine, isolated as the dihydrochloride salt of the corresponding 2,5-diamino-4-valerolactone. This multi-step process demonstrates an efficient conversion of the this compound framework into a functionalized amino acid.
Building Block for Heterocyclic Compounds
The 1,3-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through condensation reactions. It provides the three-carbon backbone necessary for the formation of six-membered rings like pyrimidines and can be chemically modified to participate in the synthesis of five-membered rings such as furans.
This compound is a direct precursor to a class of pyrimidine derivatives known as barbiturates, specifically those substituted at the 5-position. The classical synthesis of barbituric acid involves the condensation of a malonic ester with urea in the presence of a strong base, such as sodium ethoxide.
By substituting diethyl allylmalonate for diethyl malonate in this reaction, 5-allylbarbituric acid is formed. In this reaction, sodium ethoxide deprotonates urea, which then acts as a nucleophile, attacking the carbonyl carbons of the diethyl allylmalonate. Subsequent intramolecular condensation and cyclization lead to the formation of the stable, six-membered pyrimidine-4,6-dione ring, with the allyl group retained at the C-5 position. This reaction provides a straightforward method for introducing an allyl functional group into the barbiturate core, which can be used for further chemical modifications.
Table 3: Synthesis of 5-Allylbarbituric Acid
| C3 Component | N-C-N Component | Base / Conditions | Product |
|---|
While not a direct precursor, this compound can be strategically modified to serve as a building block for furan derivatives through the well-known Paal-Knorr furan synthesis. wikipedia.orgresearchgate.net The Paal-Knorr reaction requires a 1,4-dicarbonyl compound, which can be prepared from diethyl allylmalonate in a multi-step synthetic sequence.
A potential pathway begins with the oxidative cleavage of the allyl group's double bond using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS). This reaction converts the allyl group into an aldehyde, yielding a malonic ester derivative with a formylmethyl side chain. This aldehyde can then be subjected to a Wittig reaction with an appropriate phosphorane ylide (e.g., Ph₃P=CHCOR) to introduce the remaining carbons and the second carbonyl group, thereby constructing the required 1,4-dicarbonyl skeleton. masterorganicchemistry.comorganic-chemistry.org Once the 1,4-diketone is formed, acid-catalyzed intramolecular cyclization and dehydration furnish the substituted furan derivative. This demonstrates the utility of this compound as a versatile starting material whose functional groups can be manipulated to build precursors for important heterocyclic systems.
Table 4: Proposed Synthetic Route to a Furan Derivative
| Precursor | Step 1 Reagents | Intermediate 1 | Step 2 Reagents | Intermediate 2 (1,4-Diketone) | Step 3 Reagents | Final Product (Furan) |
|---|
Applications in Polymer and Material Science
The dual reactivity of this compound makes it a valuable component in the development of advanced polymer materials. The allyl group provides a site for polymerization and grafting reactions, while the carboxylic acid groups can interact with metal oxides and other surfaces.
Recent research has highlighted the utility of this compound in modifying the surface of metal oxides to create effective coagents for polymer crosslinking. Specifically, nanosized calcium oxide (CaO) has been surface-grafted with this compound (ALA) to improve the efficiency of peroxide crosslinking in an ethylene-propylene copolymer (EPM) filled with silica nanoparticles. nih.gov This surface modification is crucial for enhancing the interaction between the inorganic filler and the polymer matrix.
The grafting of this compound onto the CaO surface introduces reactive allyl groups that can participate in the crosslinking process. This functionalization aims to increase the crosslink density of the resulting vulcanizate, leading to improved material properties. The presence of the dicarboxylic acid moiety facilitates the attachment to the metal oxide surface.
The effectiveness of this CaO/ALA coagent system can be further enhanced by the use of ionic liquids (ILs), such as 1-butyl-3-methylimidazolium salts with different anions. nih.gov These ILs aid in the dispersion of the CaO/ALA and silica nanoparticles within the EPM copolymer and catalyze the interfacial crosslinking reactions. nih.gov
Detailed findings from a study on this application are presented in the table below:
| Coagent System | Effect on Vulcanization Time | Impact on Crosslink Density | Result on Tensile Strength |
| CaO/ALA with ILs | Reduced | Increased | Improved |
The application of this compound-grafted calcium oxide as a coagent has shown significant improvements in the vulcanization efficiency of elastomers like ethylene-propylene copolymer (EPM). nih.gov In peroxide crosslinking systems, coagents play a critical role in enhancing the rate and state of cure, which in turn influences the final mechanical properties of the vulcanized rubber.
The incorporation of CaO/ALA, particularly in the presence of ionic liquids, leads to a more efficient crosslinking process. This is evidenced by a reduction in the vulcanization time without a significant impact on the vulcanization temperature. nih.gov The increased crosslink density is a direct indicator of enhanced vulcanization efficiency, translating to superior mechanical performance of the elastomer. nih.gov
The study demonstrated that the tensile strength of the EPM vulcanizates was notably improved with the use of the CaO/ALA coagent system compared to a pure peroxide system. nih.gov The specific ionic liquid used also plays a role, with the tetrafluoroborate anion showing the most activity. nih.gov
The following table summarizes the key enhancements observed in the vulcanization of EPM with the CaO/ALA coagent:
| Property | Observation |
| Vulcanization Time | Reduced |
| Crosslink Density | Increased |
| Tensile Strength | Improved |
| Thermal Stability | Enhanced |
| Weather Aging Resistance | Improved |
Role as a Multifunctional Linker in Bioconjugation
The bifunctional nature of this compound, possessing both nucleophilic (carboxylates) and electrophilic (allyl group) potential, suggests its theoretical utility as a linker molecule in bioconjugation. However, a comprehensive review of the scientific literature does not provide direct evidence of its application in this specific context.
While the synthesis of glycoconjugates often employs bifunctional linkers to connect saccharide moieties to other molecules like proteins or lipids, there is no specific research available that demonstrates the use of this compound for the construction of glycoconjugate saccharide derivatives. Scientific studies on this topic describe the use of other types of linker molecules to achieve these conjugations. Therefore, the role of this compound in this application remains hypothetical and is not supported by current research findings.
Role of Allylmalonic Acid in Biosynthetic Pathways
Contribution to Natural Product Biosynthesis
Allylmalonic acid is a specialized extender unit utilized by certain modular polyketide synthases (PKSs) to introduce an allyl group into the carbon skeleton of a growing polyketide chain.
Origin of the Allyl Group in FK506 Biosynthesis
The immunosuppressant drug FK506 (tacrolimus) is a well-studied example of a natural product that incorporates an allylmalonyl-CoA extender unit. nih.govacs.orgwikipedia.org The allyl group at the C21 position of the FK506 macrolide ring is derived directly from this compound. nih.govnih.gov The biosynthesis of this unique five-carbon extender unit is governed by a dedicated set of genes found within the FK506 biosynthetic gene cluster in the producing bacterium, Streptomyces tsukubaensis. nih.govnih.govresearchgate.net
A discrete, independent diketide synthase system is responsible for creating allylmalonyl-CoA. nih.govresearchgate.net This pathway begins with a propionyl-CoA starter unit and a malonyl-CoA extender unit. nih.govresearchgate.net A series of enzymatic reactions, including condensation, reduction, and dehydration, produces a trans-2-pentenyl intermediate attached to an acyl carrier protein (ACP). nih.govacs.org A final desaturation step, catalyzed by an acyl-ACP dehydrogenase, generates the terminal double bond, yielding allylmalonyl-ACP, which is then converted to the active allylmalonyl-CoA thioester. nih.govacs.org
Genetic studies have confirmed this pathway. When genes essential for this process, such as those encoding the diketide synthase, are inactivated, FK506 production ceases. nih.govnih.gov However, production can be restored by feeding the mutant strain a synthetic analog of the allylmalonyl-CoA extender unit, demonstrating the critical role of this pathway. nih.govnih.govresearchgate.net
| Key Genes in Allylmalonyl-CoA Biosynthesis for FK506 | Proposed Function |
| allA/tcsA | Acyltransferase (AT) and Acyl Carrier Protein (ACP) complex. nih.govacs.orgnih.gov |
| allK/tcsB | β-keto-acyl synthase (KS) involved in the initial condensation. nih.govacs.orgnih.gov |
| allR/tcsC | Carboxylase/reductase that processes the pentenoyl intermediate. nih.govacs.org |
| allD/tcsD | Acyl-ACP dehydrogenase that creates the final double bond. nih.govacs.org |
Interaction with Polyketide Synthase (PKS) Systems
Allylmalonyl-CoA is recognized and incorporated into the FK506 structure by a specific module of the main FK506 PKS assembly line. nih.gov PKSs are large, modular enzymes that build complex molecules in an assembly-line fashion. nih.gov Each module is responsible for adding a specific building block, or "extender unit," to the growing polyketide chain.
The acyltransferase (AT) domain within a specific PKS module determines which extender unit is selected. nih.govnih.gov In the case of FK506 biosynthesis, the AT domain of module 4 (AT4) is specifically adapted to recognize and load allylmalonyl-CoA, rather than more common extender units like malonyl-CoA or methylmalonyl-CoA. nih.govnih.gov This specificity ensures the correct incorporation of the allyl side chain at the C21 position of the final molecule. researchgate.net The ability of the PKS machinery to utilize such unusual extender units is a key source of the chemical complexity found in polyketide natural products. nih.gov
Precursor-Directed Biosynthesis Strategies
The unique role of this compound in pathways like FK506 biosynthesis has opened avenues for generating novel compounds through precursor-directed biosynthesis and pathway engineering.
Exogenous Feeding and Incorporation of Allylmalonyl Thioesters
Precursor-directed biosynthesis is a powerful technique used to create new analogs of natural products. nih.govmdpi.com This method involves feeding synthetic precursors to a microorganism that is engineered to be unable to produce the natural building block. nih.gov
In the context of FK506, mutant strains of S. tsukubaensis with a disrupted allylmalonyl-CoA biosynthesis pathway are used. nih.govnih.gov These mutants cannot produce FK506 unless an appropriate precursor is supplied externally. nih.gov When these strains are fed synthetic thioesters of this compound, such as allylmalonyl-N-acetylcysteamine (SNAC), the PKS machinery incorporates the synthetic unit, and the production of FK506 is restored. nih.govresearchgate.net
This strategy has been successfully used to confirm the biosynthetic pathway and to optimize the production of FK506 by overcoming potential bottlenecks in the natural supply of allylmalonyl-CoA. nih.govacs.org Furthermore, by supplying analogs of this compound with different chemical modifications, researchers can produce novel FK506 derivatives with potentially altered biological activities. nih.govacs.org
| Results of Feeding Allylmalonyl-SNAC to a ΔallR Mutant Strain of S. tsukubaensis |
| The highest titer of FK506 achieved was approximately 100 mg/L. acs.org |
| Feeding regimes where the total amount of the thioester exceeded 1.5 g/L resulted in a decreased FK506 titer. acs.org |
Enzymatic Promiscuity and Pathway Engineering
The ability of the FK506 PKS to accept a synthetic allylmalonyl thioester highlights the concept of enzymatic promiscuity—the capacity of an enzyme to accept substrates other than its native one. rsc.org The AT domain of module 4 (AT4) of the FK506 synthase shows a degree of tolerance for various extender units, which can be exploited for pathway engineering. nih.gov
By feeding various synthetic carboxylic acids to a mutant strain blocked in the natural extender unit's biosynthesis, scientists have successfully generated novel FK506 analogs with modified side chains at the C21 position. nih.gov This approach has led to the creation of compounds like 36-fluoro-FK520 and 36-methyl-FK506, the latter of which demonstrated improved neurite outgrowth activity. nih.govacs.org
This strategy, where a dedicated PKS system provides an unusual extender unit for a main modular PKS, represents a powerful new approach for the combinatorial biosynthesis of designer macrolides. acs.org Engineering the substrate specificity of AT domains is a key focus in the field, aiming to create PKS assembly lines that can incorporate a wider variety of non-natural extender units to generate libraries of novel polyketides. rsc.orgnih.gov
Advanced Analytical Techniques for Allylmalonic Acid Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental for identifying functional groups, determining molecular structure, and understanding the chemical environment of allylmalonic acid.
Infrared (IR) Spectroscopy for Functional Group and Structural Analysis
Infrared (IR) spectroscopy provides crucial information about the functional groups present in this compound by detecting the absorption of infrared radiation, which causes molecular vibrations. The characteristic functional groups—carboxylic acid moieties and the allyl double bond—exhibit distinct absorption bands.
Carboxylic Acid Groups (-COOH): The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and strong band in the region of 2500–3500 cm⁻¹ core.ac.uklibretexts.org. This broadness is often attributed to strong hydrogen bonding between carboxylic acid molecules. The carbonyl (C=O) stretching vibration is usually a strong band appearing around 1700–1725 cm⁻¹ core.ac.uklibretexts.org.
Allyl Group (CH₂=CH-CH₂-): The presence of the double bond (C=C) in the allyl group results in a stretching vibration typically observed between 1640–1680 cm⁻¹ libretexts.org. The vinyl C-H stretching vibration (=C-H) is found slightly above 3000 cm⁻¹, usually between 3000–3100 cm⁻¹, distinguishing it from the saturated C-H stretches which occur below 3000 cm⁻¹ core.ac.uklibretexts.org. The allylic C-H bonds (CH₂ adjacent to the double bond) will also contribute to the C-H stretching region.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H | 2500–3500 | Very broad, strong (hydrogen bonding) |
| Carboxylic Acid | C=O | 1700–1725 | Strong |
| Alkene | C=C | 1640–1680 | Moderate |
| Alkene | =C-H | 3000–3100 | Moderate, often a shoulder peak |
| Saturated Hydrocarbon | C-H | 2850–3000 | Moderate to strong (aliphatic CH₂, CH) |
IR spectroscopy is valuable for confirming the presence of these key functional groups, aiding in the initial identification and purity assessment of synthesized this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Electron ionization (EI) is a common method for ionizing organic molecules.
Upon ionization, this compound (molecular formula C₆H₈O₄, molecular weight 144.12 g/mol ) will form a molecular ion (M⁺). The fragmentation of this molecular ion provides structural clues. For dicarboxylic acids, common fragmentation pathways include:
Loss of CO₂: Carboxylic acids can undergo decarboxylation, leading to a fragment ion with a mass loss of 44 (CO₂).
Loss of OH: A loss of 17 mass units (OH radical) from the molecular ion is also characteristic of carboxylic acids.
Loss of COOH: A loss of 45 mass units (COOH radical) can occur.
Fragmentation of the Allyl Group: The allyl moiety can also fragment, potentially leading to ions related to the propene or propargyl structures.
Experimental data indicates that this compound exhibits a molecular ion peak and fragmentation peaks that can be used for identification. For instance, GC-MS analysis has reported peaks at m/z 147, 148, 155, and 133 nih.gov. The most abundant ion is often observed at m/z 147, with a peak at m/z 148 likely representing isotopic abundance or a related ion.
Table 2: Observed Mass Spectrometry Data for this compound (GC-MS)
| m/z Value | Relative Abundance (%) | Possible Fragment/Ion |
| 147 | 100 | [M-H]⁺ or related fragment |
| 148 | 15.92 | Isotopic peak or related fragment |
| 155 | 12.31 | Fragment ion |
| 133 | 11.41 | Fragment ion (e.g., loss of OH or other fragmentation) |
Note: Specific assignments for all fragments require detailed analysis and comparison with fragmentation libraries or theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for determining the detailed structure of this compound. It provides information on the number of different types of protons and carbons, their chemical environments, and their connectivity.
¹H NMR Spectroscopy:
Allyl Protons: The vinyl protons (=CH₂) of the allyl group are expected to appear as complex multiplets in the region of 5.5–6.5 ppm. The allylic methylene (B1212753) protons (-CH₂-) adjacent to the double bond will likely resonate around 3.0–3.5 ppm.
Methine Proton (-CH-): The proton attached to the carbon bearing the two carboxyl groups (methine proton) is expected to appear as a signal in the range of 3.0–4.0 ppm, influenced by the electron-withdrawing carboxyl groups.
Carboxylic Acid Protons (-COOH): The acidic protons of the carboxyl groups are typically observed as broad singlets at significantly downfield chemical shifts, often above 10 ppm, and are exchangeable with deuterium.
¹³C NMR Spectroscopy:
Carbonyl Carbons (C=O): The two carbonyl carbons of the malonic acid moiety are highly deshielded and are expected to resonate in the range of 170–180 ppm.
Methine Carbon (-CH-): The carbon atom bearing the carboxyl groups and the allyl group will appear in the range of 40–55 ppm.
Allylic Methylene Carbon (-CH₂-): The methylene carbon of the allyl group is expected to resonate around 30–40 ppm.
Vinyl Carbons (=CH₂): The two carbons of the double bond will appear in the alkene region, typically between 115–140 ppm.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) | Typical Assignment |
| ¹H | Vinyl H | 5.5–6.5 | =CH₂ |
| ¹H | Allylic CH₂ | 3.0–3.5 | -CH₂-CH=CH₂ |
| ¹H | Methine CH | 3.0–4.0 | -CH(COOH)₂ |
| ¹H | Carboxylic acid OH | >10 | -COOH (broad, exchangeable) |
| ¹³C | Carbonyl C | 170–180 | C=O |
| ¹³C | Methine C | 40–55 | -CH(COOH)₂ |
| ¹³C | Allylic CH₂ | 30–40 | -CH₂-CH=CH₂ |
| ¹³C | Vinyl C | 115–140 | =CH₂ |
NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can further confirm connectivity and stereochemistry, providing comprehensive structural elucidation researchgate.netnumberanalytics.com.
X-ray Absorption Spectroscopy (XAS) in Reaction Monitoring
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic and structural properties of atoms. It has been successfully applied to monitor reactions involving this compound, particularly in complex oscillating chemical systems like the Belousov-Zhabotinsky (BZ) reaction.
In studies of the iron-catalyzed BZ reaction, this compound serves as a substrate. XAS, specifically Br K-edge XAS, has been employed to track the fate of key brominated species, which are often spectroscopically silent in conventional methods nih.govnih.govacs.orgresearchgate.net. By analyzing the XAS spectra, researchers can gain quantitative insights into the properties of these bromine species and monitor their conversion in real-time. For example, XAS data has provided clear evidence for the conversion of bromate (B103136) into brominated derivatives of this compound during the oscillatory cycles nih.govresearchgate.net. This technique, often coupled with multivariate analysis and theoretical simulations, allows for the identification and quantification of reaction intermediates and products, offering valuable mechanistic insights into complex chemical processes nih.govnih.govacs.org.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is used to study species with unpaired electrons, such as free radicals and paramagnetic metal ions syntechinnovation.comnumberanalytics.comciqtekglobal.com. This compound itself is diamagnetic. However, EPR spectroscopy can be relevant in research contexts where this compound is used as a ligand in coordination complexes with paramagnetic metal ions or in reactions that generate radical intermediates.
For instance, metal complexes incorporating this compound anions have been synthesized and characterized using EPR spectroscopy. In studies involving Ba-MII complexes (where MII = Mn, Co, Cu, Zn), EPR was used to investigate the magnetic properties of the paramagnetic metal centers x-mol.netresearchgate.net. The EPR spectra of these complexes provide information about the electronic environment, oxidation state, and coordination geometry of the metal ions. For example, EPR can help in understanding the magnetic relaxation behavior of transition metal ions like Co(II) within the complex structure x-mol.netresearchgate.net. While EPR does not directly characterize this compound itself in these cases, it is crucial for understanding the properties of the resulting paramagnetic coordination compounds.
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation, purification, and quantification of this compound, especially in complex mixtures or reaction products.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for analyzing non-volatile and polar compounds like organic acids.
Reversed-Phase HPLC (RP-HPLC): This is a common mode where separation is based on hydrophobic interactions. For organic acids, aqueous mobile phases are typically used, often with UV detection, as many organic acids absorb UV light around 210 nm shimadzu.com. RP-HPLC can be sensitive to matrix effects, but it is effective for samples with simpler matrices or when coupled with more specific detectors shimadzu.com.
Ion Exclusion Chromatography (IEC): This technique is particularly selective for weak acids like organic acids. It separates analytes based on their partitioning between the mobile phase and the stationary phase, with ionic repulsion playing a key role shimadzu.comadarshcollege.in. IEC is often used with post-column detection methods such as electroconductivity detection.
Ion Exchange Chromatography (IEC): Similar to ion exclusion, ion exchange chromatography separates compounds based on electrostatic interactions with the stationary phase and is suitable for ionic species shimadzu.comadarshcollege.in.
Research has demonstrated the separation of this compound using HPLC on specific columns like Newcrom R1, noting its compatibility with Mass Spectrometry (MS) when using formic acid as a mobile phase additive sielc.com. HPLC methods are scalable for preparative separations and suitable for pharmacokinetic studies sielc.com.
Gas Chromatography (GC): GC is primarily used for volatile and thermally stable compounds. This compound, being a dicarboxylic acid, is not inherently volatile. Therefore, GC analysis typically requires derivatization (e.g., esterification) to convert it into a more volatile form labmanager.com. GC, often coupled with Mass Spectrometry (GC-MS), is highly effective for separating and identifying volatile organic compounds.
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for reaction monitoring, such as tracking the progress of synthesis reactions involving this compound derivatives rsc.org. It provides a quick qualitative assessment of the separation of components in a mixture.
Computational and Theoretical Investigations of Allylmalonic Acid
Quantum Chemical Studies
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the electronic structure and predicting the stability of molecules like allylmalonic acid.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely adopted quantum mechanical method that allows for the calculation of molecular electronic structure and properties based on the electron density aimspress.comscispace.comresearchgate.net. For this compound, DFT calculations can provide detailed information regarding its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are critical for understanding its stability and reactivity. These calculations also yield insights into the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO energies), and electrostatic potential, all of which contribute to predicting chemical behavior and intermolecular interactions. While specific comprehensive DFT studies detailing the electronic structure and stability of isolated this compound were not extensively found in the provided search results, DFT is a standard methodology applied to similar dicarboxylic acids and organic molecules to predict their properties and reaction pathways researchgate.netbiointerfaceresearch.comresearchgate.netsouthampton.ac.uk. For instance, DFT, often employing functionals like B3LYP, is used to determine relative energies of different conformers and to analyze vibrational spectra, aiding in structural characterization biointerfaceresearch.comresearchgate.net. The application of DFT to related compounds suggests its utility in predicting the energetic stability and electronic distribution of this compound.
Effective Fragment Potential (EFP) Methods for Intermolecular Interactions
The Effective Fragment Potential (EFP) method is a computational approach designed to accurately describe intermolecular interactions and environmental effects, offering a balance between the accuracy of quantum mechanics and the efficiency of molecular mechanics wikipedia.orgq-chem.comnih.govgithub.com. EFP models systems as a collection of rigid fragments, accounting for electrostatic, polarization, dispersion, and exchange-repulsion contributions to the total interaction energy. While direct EFP studies specifically on this compound for intermolecular interactions were not explicitly identified in the provided search results, EFP has been successfully employed in conjunction with DFT to study the tautomerism and hydration of malonic acid nih.gov. This precedent suggests that EFP could be a valuable tool for investigating the solvation behavior, dimerization, or other non-covalent interactions of this compound, providing insights into how it interacts with its environment.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules over time, providing information on conformational changes, diffusion, and interactions in condensed phases mdpi.comosti.gov. While specific MD simulations focused solely on the dynamics of this compound were not detailed in the provided search results, MD has been utilized in contexts involving this compound or similar compounds. For example, MD simulations have been employed to study hydrogels incorporating this compound researchgate.net, the water adsorption around malonic acid aerosol models researchgate.net, and association processes in aqueous solutions of related dicarboxylic acids mdpi.com. These studies highlight the application of MD in understanding the behavior of such molecules in complex systems. Furthermore, EFP can be integrated into MD simulations (EFP-MD) to model intermolecular interactions with greater accuracy than traditional empirical force fields github.comosti.gov. This integration could offer a robust approach to studying the dynamic behavior and conformational landscape of this compound in various environments.
Tautomerism and Conformational Analysis
Understanding the tautomeric forms and conformational preferences of organic molecules is crucial for predicting their reactivity and physical properties.
Computational Study of Keto-Enol Tautomerism (Relevance from Malonic Acid)
Malonic acid is known to exhibit keto-enol tautomerism, with the equilibrium in solution strongly favoring the keto form osti.gov. However, studies have indicated a shift in this equilibrium under specific conditions, such as in concentrated particles, where the enol form can become more significant nih.govosti.gov. Computational studies, including DFT and EFP methods, have been instrumental in characterizing these tautomeric forms of malonic acid, calculating their relative energies, and analyzing their vibrational modes nih.govosti.gov. For this compound, which possesses a similar dicarboxylic acid structure with an additional allyl substituent, similar keto-enol tautomerism is plausible. Computational investigations, drawing parallels from malonic acid, could elucidate the relative stability of its potential keto and enol tautomers, as well as explore conformational isomers arising from the allyl group's flexibility. Such studies would involve calculating energy differences between tautomers and conformers, identifying energy barriers for interconversion, and determining the most stable forms under different conditions southampton.ac.ukchemrxiv.org.
Modeling of Reaction Mechanisms and Kinetics
The modeling of reaction mechanisms and kinetics using computational methods provides detailed insights into reaction pathways, transition states, and rates, which are essential for understanding chemical processes. This compound has been studied in the context of complex chemical reactions, notably the Belousov-Zhabotinsky (BZ) reaction.
Research has investigated the role of this compound as an organic substrate in catalyzed BZ reactions acs.orgacs.org. These studies employ kinetic analysis to understand how the concentration of this compound influences the dynamics and oscillations of the reaction rsc.org. Specifically, the bromination kinetics of this compound and its role in the feedback loops of the BZ reaction have been examined acs.org. Computational modeling can provide a deeper understanding of these processes by identifying key intermediates, transition states, and calculating activation energies for rate-determining steps. For instance, DFT calculations have been used to model reaction mechanisms in related systems, offering insights into how the allyl group or the dicarboxylic acid moiety might participate in catalytic cycles or oxidative decarboxylation processes researchgate.netacs.org. The ability of DFT to predict reaction pathways and kinetics is crucial for unraveling the complex oscillatory behavior observed in BZ reactions involving this compound.
Compound List:
this compound
Malonic acid
Bromomalonic acid
Acrylamide
Adipic acid
Valeric acid
Glutaric acid
Formic acid
Maleic acid
Fumaric acid
Ethyl hydrogen malonate
Pyruvic acid
Hydroquinone
Tenuazonic acid
Allo-tenuazonic acid
3-acetyl tetronic acid
3-acetyl tetramic acid
Butanoic acid derivatives
Azo naphthols
Future Research Directions and Emerging Paradigms for Allylmalonic Acid
Exploration of Sustainable and Green Synthetic Routes
The future synthesis of allylmalonic acid is geared towards environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional syntheses, often relying on the malonic ester synthesis, involve stoichiometric amounts of strong bases and organic solvents. chemistnotes.commasterorganicchemistry.com Future research will focus on developing greener alternatives that align with the principles of sustainable chemistry. chemistryjournals.netblazingprojects.com
Key research thrusts will include biocatalysis, where enzymes or whole-cell systems could replace traditional chemical catalysts for the alkylation of malonic acid precursors. manchester.ac.ukrsc.org This approach offers high selectivity under mild conditions, significantly reducing the environmental impact. Another promising area is the use of alternative and green solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile organic compounds (VOCs). chemistryjournals.net Furthermore, the development of electrochemically driven syntheses presents a novel route that uses electrons as a clean oxidant, potentially in aqueous solvent systems, to construct the molecule's framework. rsc.org Continuous flow chemistry and microwave-assisted synthesis are also expected to play a crucial role, offering enhanced reaction efficiency, reduced reaction times, and lower energy consumption compared to conventional batch processing. chemistryjournals.net
| Synthetic Strategy | Key Principles & Objectives | Potential Advantages over Traditional Routes | Research Focus Areas |
|---|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell systems for synthesis. | High selectivity, mild reaction conditions (room temp., neutral pH), reduced waste, use of renewable catalysts. | Discovery of novel enzymes, metabolic engineering of microorganisms. |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water, supercritical CO2, or ionic liquids. | Reduced toxicity, improved safety, potential for easier product separation, use of abundant and non-toxic solvents. | Solvent screening, reaction optimization in aqueous media, development of recyclable solvent systems. |
| Electrochemical Synthesis | Using electricity to drive chemical reactions, replacing chemical oxidants/reductants. | High atom economy, avoidance of hazardous reagents, precise control over reaction potential. | Development of selective electrodes, optimization of reaction conditions (solvent, electrolyte). |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved heat and mass transfer, enhanced safety, easier scalability, potential for automation. | Reactor design, integration with real-time analytics, process optimization. |
Deepening Mechanistic Understanding of Complex Oscillatory Systems
This compound is a key organic substrate in certain formulations of the Belousov-Zhabotinsky (BZ) reaction, a classical example of a nonlinear chemical oscillator. nih.govwikipedia.org In these systems, this compound and its brominated derivative, bromothis compound, take the place of the more commonly used malonic acid. nih.gov While the general Field-Körös-Noyes (FKN) mechanism provides a framework, the precise role of the allyl group and the kinetics of its associated intermediates are not fully understood.
Future research will focus on elucidating these complex mechanisms through advanced analytical techniques. researchgate.net Recent studies have demonstrated the utility of methods like X-ray Absorption Spectroscopy (XAS) to monitor the fate of key bromine species in real-time, providing insights that are inaccessible to conventional spectroscopic methods. nih.govacs.org A deeper understanding requires a multi-technique approach to track the concentrations of various organic and inorganic intermediates throughout the oscillatory cycles. acs.orgnih.gov Investigating the reaction under a wider range of initial conditions—such as reactant concentrations, temperature, and the presence of different catalysts—will be crucial for developing more comprehensive and predictive kinetic models. rsc.orgresearchgate.net This research is vital not only for fundamental chemistry but also for the development of applications based on BZ systems, such as chemical computing and self-organizing materials. nih.gov
| Research Objective | Key Questions to Address | Advanced Analytical & Methodological Approaches |
|---|---|---|
| Elucidate Intermediate Roles | What is the precise role of the allyl group in the reaction dynamics? How does bromothis compound differ from bromomalonic acid in the feedback loop? | Time-resolved X-ray Absorption Spectroscopy (XAS), UV-Vis Spectroscopy, Potentiometry. nih.govacs.org |
| Refine Kinetic Models | What are the rate constants for the bromination of this compound and the oxidation of its derivatives? How do these values influence oscillation frequency and amplitude? | Stopped-flow kinetics, detailed numerical simulations, sensitivity analysis of FKN-type models. researchgate.net |
| Investigate pH Oscillations | What is the mechanism behind pH oscillations observed in some BZ systems and what is the contribution of this compound's dissociation? | Ion-Selective Field-Effect Transistor (ISFET) sensors, real-time pH monitoring. nih.gov |
| Explore Parameter Space | How do oscillations (e.g., simple, complex, chaotic) change with systematic variations in initial reactant concentrations and catalyst type? | Bifurcation analysis, systematic experimental screening, investigation of different metal catalysts (Cerium, Manganese, Iron). rsc.org |
Expanding Applications in Advanced Organic Synthesis and Materials Design
The bifunctional nature of this compound—possessing two carboxylic acid groups and a reactive double bond—makes it an attractive building block for both complex organic synthesis and polymer chemistry. rsc.orgethernet.edu.et Future research will increasingly focus on leveraging this unique structure for novel applications.
In organic synthesis, the allyl group serves as a versatile handle for a wide range of chemical transformations, such as epoxidation, dihydroxylation, or metathesis, enabling the creation of complex molecular architectures. rsc.org It can be a key precursor in the synthesis of specialized amino acids, heterocyclic compounds, and other fine chemicals. The malonic acid moiety allows for classic transformations like decarboxylation to form substituted carboxylic acids. chemistnotes.commasterorganicchemistry.com
In materials science, this compound is a promising monomer for creating functional polymers. rsc.org The dicarboxylic acid functionality is ideal for step-growth polymerization to produce polyesters and polyamides. The pendant allyl group can be used for post-polymerization modification or for cross-linking, allowing for the creation of thermosets, elastomers, or hydrogels. njbiomaterials.org This opens up possibilities for designing advanced materials such as biodegradable polymers for medical implants, high-strength composites, or shape-memory materials. ethernet.edu.etnjbiomaterials.org
| Application Domain | Potential Role of this compound | Resulting Products or Materials | Emerging Research Areas |
|---|---|---|---|
| Fine Chemicals & Pharmaceuticals | Versatile building block (synthon) with multiple reactive sites. | Substituted carboxylic acids, functionalized lactones, complex heterocyclic compounds. | Asymmetric catalysis on the allyl group, development of multi-step syntheses for drug discovery. |
| Unsaturated Polyesters | Monomer providing both diacid functionality for polymerization and a double bond for cross-linking. | Thermosetting resins, fiber-reinforced composites. | Development of high-performance, lightweight materials for aerospace and automotive industries. |
| Biodegradable Polymers | Component in copolyesters to tune degradation rates and mechanical properties. | Degradable sutures, drug delivery systems, tissue engineering scaffolds. njbiomaterials.org | Synthesis of tyrosine-derived polymers or polylactic acid copolymers with tailored resorption profiles. |
| Functional Hydrogels | Cross-linking agent or functional monomer for creating polymer networks. | Superabsorbent materials, soft robotics, controlled-release matrices. | Design of stimuli-responsive ("smart") hydrogels that react to pH, temperature, or light. |
Integration of High-Throughput Screening and Automation in Derivatization
To fully exploit the synthetic potential of this compound, future research will increasingly rely on the integration of high-throughput screening (HTS) and laboratory automation. drugtargetreview.com These technologies enable the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the discovery of new molecules with desired properties. pharmasalmanac.combeckman.com
An automated workflow could be designed to generate a diverse library of this compound derivatives. Robotic liquid handlers could perform parallel reactions targeting the carboxylic acid groups (e.g., esterification, amidation) or the allyl group (e.g., addition reactions, metathesis) under a wide array of conditions. beckman.com Subsequent purification and analysis could also be automated. The resulting compound library would then be subjected to high-throughput screening to identify "hits" for various applications, such as candidates for drug discovery, novel catalysts, or monomers for specialty polymers. pharmasalmanac.com This paradigm shift from traditional, one-at-a-time synthesis to a data-driven, parallel approach will be essential for unlocking the chemical space accessible from this compound. drugtargetreview.com
| Stage | Automated Process | Technology Involved | Objective |
|---|---|---|---|
| 1. Library Design | Computational enumeration of potential derivatives based on a set of chosen reactants. | Cheminformatics software, virtual screening tools. | Define a diverse and synthetically feasible chemical space for exploration. |
| 2. Parallel Synthesis | Automated dispensing of this compound, reagents, and catalysts into multi-well plates. | Robotic liquid handlers, automated synthesis platforms. beckman.com | Rapidly create a physical library of hundreds or thousands of distinct derivatives. |
| 3. Reaction Workup & Purification | Automated liquid-liquid extraction, solid-phase extraction, or preparative chromatography. | Integrated purification systems. | Isolate and purify target compounds with minimal manual intervention. |
| 4. High-Throughput Screening (HTS) | Screening of the derivative library against biological targets or for specific physical properties. | Plate readers, mass spectrometry, automated microscopy. researchgate.net | Identify compounds with desired activity or characteristics for further development. |
Leveraging Advanced Computational Chemistry for Predictive Modeling
Advanced computational chemistry and machine learning are poised to revolutionize the study and application of molecules like this compound. nih.gov These in silico tools can predict molecular properties, model reaction mechanisms, and guide experimental efforts, thereby saving significant time and resources.
Future research will utilize quantum chemistry methods, such as Density Functional Theory (DFT), to gain fundamental insights. DFT calculations can be used to model the reaction pathways for the synthesis and derivatization of this compound, predict its spectroscopic signatures (e.g., NMR, IR spectra), and calculate its electronic properties. This is particularly valuable for understanding its behavior in complex systems like the BZ reaction by modeling the energies of transition states and intermediates.
Furthermore, the integration of machine learning (ML) with both computational and experimental data will accelerate materials discovery. rsc.org For example, ML models can be trained on a database of polymers to predict properties like glass transition temperature or tensile strength based on monomer structure. mdpi.com By inputting this compound and potential co-monomers into such a model, researchers can rapidly screen thousands of hypothetical polymers to identify the most promising candidates for synthesis. This predictive-first approach will be instrumental in designing the next generation of advanced materials derived from this compound. nih.gov
| Computational Method | Application to this compound | Predicted Properties or Insights |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms for synthesis and derivatization. | Transition state energies, reaction barriers, thermodynamic stability of intermediates. |
| Quantum Chemistry | Calculation of molecular properties. | Spectroscopic data (NMR, IR), bond dissociation energies, electrostatic potential maps. |
| Molecular Dynamics (MD) | Simulating the conformational behavior of polymers containing this compound. | Polymer chain flexibility, interaction with solvents, prediction of bulk material properties. |
| Machine Learning (ML) / AI | Predicting structure-property relationships for derivatives and polymers. | Polymer properties (e.g., glass transition temperature, modulus), biological activity of derivatives. rsc.orgmdpi.com |
Q & A
Q. Table 1: Key Steps in Hydrogel Synthesis and Characterization
| Step | Process | Purpose/Outcome |
|---|---|---|
| 1 | Free-radical polymerization of AA and AAM | Forms crosslinked hydrogel matrix |
| 2 | FTIR analysis | Confirms incorporation of AAM via carboxylate and amide peaks |
| 3 | Swelling studies at 27°C and 37°C | Evaluates temperature-dependent water absorption |
| 4 | Drug release assays (e.g., acetylsalicylic acid) | Tests controlled delivery efficiency at physiological pH (7.4) |
Basic: How is this compound utilized in the synthesis of allyl acetate?
This compound undergoes decarboxylation at elevated temperatures to produce allyl acetate. Key steps include:
- Heating this compound in ethanol with a catalyst (e.g., quinoline).
- Isolating allyl acetate via distillation.
This method is critical for producing allyl alcohol, a precursor for resins and synthetic flavors .
Advanced: How can this compound derivatives address challenges in free-radical polymerization?
This compound diethylester is used to control polymer chain functionality. Traditional free-radical polymerization often results in uncontrolled termination (e.g., disproportionation or recombination), limiting functionality. By introducing this compound derivatives:
- The allyl group participates in chain transfer reactions, reducing bimolecular termination.
- This enables synthesis of bifunctional polymers with well-defined end groups, improving applications in advanced materials .
Advanced: What surface modification techniques employ this compound to enhance hydrophilicity?
A novel method involves:
Preparing a 10 wt% this compound solution in ethanol with 1 wt% photoinitiator (DMPA).
Injecting the solution into microfluidic channels and selectively grafting via UV irradiation.
Replacing carboxylic acid protons with sodium cations using 0.01 M NaOH, increasing hydrophilicity by >50% .
Q. Table 2: Surface Modification Protocol
| Step | Description | Outcome |
|---|---|---|
| 1 | UV grafting on masked hydrophobic regions | Spatial control of grafting |
| 2 | NaOH treatment | Converts -COOH to -COO⁻Na⁺, enhancing wettability |
Advanced: How can researchers resolve contradictions in this compound’s reactivity as a coagent in elastomer crosslinking?
Studies show this compound exhibits variable reactivity (30.7–59.7% efficiency) when grafted onto hydrotalcite surfaces. To address this:
Q. Table 3: Reactivity of Unsaturated Carboxylic Acids with Hydrotalcite
| Compound | Grafting Efficiency (%) | Key Factor |
|---|---|---|
| This compound | 59.7 | Dual carboxyl groups |
| Crotonic acid | 30.7 | Single carboxyl group |
Basic: What analytical techniques are used to confirm this compound’s molecular structure?
- Nuclear Magnetic Resonance (NMR) : Identifies allyl (CH₂=CH-CH₂) and malonic acid (HOOC-CH₂-COOH) moieties.
- Mass Spectrometry (MS) : Validates molecular weight (144.12 g/mol) and fragmentation patterns .
Advanced: What experimental designs improve controlled drug delivery using this compound-based hydrogels?
- Tune hydrogel crosslinking density by adjusting AA:AAM ratios.
- Conduct swelling studies at physiological temperatures (37°C) and pH (7.4) to mimic in vivo conditions.
- Use zero-order kinetic models to predict drug release profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
